2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline
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Overview
Description
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is an organic compound with the molecular formula C12H15FN2O3 It is characterized by the presence of a fluoro group, a methoxy group, and a morpholine-4-carbonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Starting Materials: The synthesis begins with the preparation of (2-fluoro-5-methoxy-4-(morpholine-4-carbonyl)phenyl)boronic acid.
Procedure: The boronic acid derivative is reacted with an aryl halide under the specified conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets. The fluoro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the morpholine-4-carbonyl group can interact with enzyme active sites or receptor binding pockets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group.
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)phenylamine: Similar but lacks the fluoro group.
Uniqueness
2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the morpholine-4-carbonyl group provides additional sites for interaction with biological targets.
Properties
Molecular Formula |
C12H15FN2O3 |
---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(4-amino-5-fluoro-2-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H15FN2O3/c1-17-11-7-10(14)9(13)6-8(11)12(16)15-2-4-18-5-3-15/h6-7H,2-5,14H2,1H3 |
InChI Key |
GGQRLRSAOXXRFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCOCC2)F)N |
Origin of Product |
United States |
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